Regioisomeric Differentiation: 4-Methoxy vs. 7-Methoxy Benzofuran in 1,3,4-Oxadiazole Series
In the structurally closest published series, benzofuran–oxadiazole conjugates differing solely in substitution position exhibit divergent anticancer activity. The 4-methoxybenzofuran-1,3,4-oxadiazole scaffold (represented by the target compound) possesses a distinct electronic environment at the benzofuran C-4 position that influences π-stacking and hydrogen-bonding interactions, whereas the 7-methoxy regioisomer (7-Methoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzofuran) places the methoxy group at C-7, altering the molecular dipole and steric profile. Class-level SAR evidence from benzofuran–oxadiazole anticancer conjugates indicates that the position of electron-donating substituents on the benzofuran ring modulates antiproliferative IC₅₀ values by >5-fold across MCF-7 and A549 cell lines [1][2]. The target compound bears the 4-OCH₃ substitution that maps to the more potent congeners in these SAR series.
| Evidence Dimension | Antiproliferative potency (class-level SAR for benzofuran substitution position) |
|---|---|
| Target Compound Data | 4-Methoxy-1-benzofuran-2-yl substitution pattern (exact IC₅₀ data not yet published for this CAS number) |
| Comparator Or Baseline | 7-Methoxy regioisomer: 7-Methoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)benzofuran (C₁₂H₁₀N₂O₃, MW 230.22); and related 5- and 6-substituted benzofuran-oxadiazole analogs from published SAR series |
| Quantified Difference | Class-level inference: substitution position on benzofuran modulates IC₅₀ by >5-fold in benzofuran–oxadiazole anticancer conjugates [1] |
| Conditions | In vitro MTT assay; MCF-7 (breast), A549 (lung) cancer cell lines; benzofuran–oxadiazole hybrid series [1][2] |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 7-methoxy instead of 4-methoxy) can yield a compound with markedly different biological activity, invalidating SAR hypotheses and wasting screening resources.
- [1] Abbasi, M. A. et al. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 2022, 27(10), 3144. DOI: 10.3390/molecules27103144. View Source
- [2] Taha, M. et al. Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 993–1002. DOI: 10.1080/14756366.2020.1749612. View Source
